molecular formula C16H20FN3O4 B1675486 Linezolid CAS No. 165800-03-3

Linezolid

Cat. No.: B1675486
CAS No.: 165800-03-3
M. Wt: 337.35 g/mol
InChI Key: TYZROVQLWOKYKF-ZDUSSCGKSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Indications for Use

Linezolid is primarily indicated for:

  • Skin and Skin Structure Infections : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) infections.
  • Bacterial Pneumonia : Used in both community-acquired and nosocomial pneumonia cases.
  • Complicated Infections : Particularly useful for infections with bacteremia due to VRE .

Non-FDA Approved Uses

In addition to its approved indications, this compound has been utilized off-label for conditions such as:

  • Extensively Drug-Resistant Tuberculosis (XDR-TB) : Demonstrates significant efficacy in promoting sputum culture conversion and treatment success rates .
  • Bone and Joint Infections : Shows good bioavailability and penetration into bone tissue, although prolonged use raises concerns about serious adverse effects .
  • Anthrax : Recommended by the CDC for patients with systemic disease due to its excellent central nervous system penetration .

Case Study Overview

A multicenter randomized study evaluating this compound for XDR-TB treatment reported a sputum culture conversion rate of 78.8% after 24 months, significantly higher than the control group at 37.6% (p<0.001). The treatment success rate was also notably improved (69.7% vs. 34.4%, p=0.004) .

Adverse Effects

While this compound is effective, it is associated with several potential adverse effects:

  • Toxic Optic Neuropathy : Documented cases where prolonged use resulted in vision impairment, which improved upon discontinuation of the drug .
  • Lactic Acidosis and Serotonin Syndrome : Reports indicate these conditions can arise from this compound use, especially when combined with serotonergic medications .

Comparative Efficacy

A comparison of this compound with vancomycin in febrile neutropenic patients showed no significant difference in microbiological success rates; however, this compound had a shorter mean time to defervescence (6.6 days vs. 8.5 days) indicating faster clinical improvement .

Summary of Findings

Application AreaEfficacy Rate (%)Notes
XDR-TB Treatment69.7Significantly higher success than controls
Skin and Soft Tissue InfectionsHighEffective against MRSA and VRE
Bone and Joint InfectionsModerateRisk of serious adverse effects with prolonged use
Anthrax TreatmentEffectiveRecommended for systemic disease

Biological Activity

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, primarily used to treat infections caused by Gram-positive bacteria, including resistant strains. Its unique mechanism of action, efficacy against various pathogens, and clinical applications make it a significant agent in modern antimicrobial therapy.

This compound functions by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex required for protein synthesis. This action is distinct from other protein synthesis inhibitors, which typically block elongation rather than initiation. As a result, this compound does not exhibit cross-resistance with other antibiotics that target protein synthesis, making it effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Pharmacokinetics

This compound is well-absorbed following oral administration, with bioavailability exceeding 90%. It distributes widely in body tissues and fluids, including high concentrations in lung tissue and epithelial lining fluid. Its metabolism occurs primarily in the liver, producing inactive metabolites . The drug's half-life ranges from 4 to 6 hours, allowing for twice-daily dosing in clinical settings.

Efficacy Against Pathogens

This compound has demonstrated considerable efficacy against a variety of pathogens:

  • Vancomycin-resistant Enterococci (VRE) : Clinical studies report cure rates exceeding 90% in patients with VRE infections .
  • Methicillin-resistant Staphylococcus aureus (MRSA) : this compound is effective against both drug-susceptible and resistant strains of Staphylococcus aureus .
  • Tuberculosis : Recent studies indicate that this compound can be beneficial in treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), with significant culture conversion rates observed in clinical trials .

Case Study 1: this compound for XDR-TB

A multicenter study involving 65 patients with XDR-TB showed that this compound therapy resulted in a sputum culture conversion rate of 78.8% after 24 months, significantly higher than the control group at 37.6% (p<0.001). The treatment success rate was also markedly better at 69.7% compared to 34.4% in the control group (p=0.004) .

Treatment OutcomesThis compound GroupControl Groupp-value
Treatment Success23 (69.7%)11 (34.4%)0.004
Cure17 (51.5%)7 (21.9%)0.013
Poor Treatment Outcomes10 (30.3%)21 (65.6%)0.004

Case Study 2: this compound for Syphilis

In a trial comparing this compound to benzathine penicillin G for syphilis treatment, this compound achieved a response rate of 70% after 48 weeks, although it did not meet non-inferiority criteria compared to BPG's 100% cure rate . Adverse events were similar between groups, indicating this compound's potential as an alternative treatment option.

Safety Profile

While this compound is generally well-tolerated, it can cause side effects such as myelosuppression and peripheral neuropathy, particularly with prolonged use . Monitoring blood counts during therapy is recommended to mitigate risks associated with bone marrow suppression.

Q & A

Basic Research Questions

Q. How does linezolid's clinical efficacy compare to vancomycin in treating MRSA skin and soft tissue infections (SSTIs), particularly in specific patient subgroups?

  • Methodological Answer : Comparative efficacy is assessed via randomized controlled trials (RCTs) analyzing odds ratios (OR) for clinical and microbiologic success. For MRSA SSTIs, this compound demonstrated superior clinical success rates (80.4% vs. 66.7%, P=0.02) in patients with peripheral vascular disease, attributed to improved tissue penetration . In non-vascular patients, outcomes were comparable (94.5% vs. 89.4%, P=0.24). Experimental designs should stratify patients by comorbidities and use intention-to-treat (ITT) analysis to control for confounding variables.

Q. What pharmacokinetic/pharmacodynamic (PK/PD) parameters are critical for predicting this compound's efficacy against Staphylococcus aureus and Streptococcus pneumoniae?

  • Methodological Answer : The 24-hour area under the concentration-time curve (AUC)/MIC ratio is the primary efficacy predictor. For S. pneumoniae, a static effect requires AUC/MIC ≥48 (range: 22–97), while S. aureus requires ≥83 (range: 39–167) . Time above MIC (T>MIC) is less critical due to this compound's prolonged post-antibiotic effect (PAE). Dosing simulations (e.g., 600 mg twice daily) should target AUC/MIC >80 to suppress resistance .

Q. How does this compound penetrate into bone tissue, and what implications does this have for osteomyelitis treatment?

  • Methodological Answer : Bone-to-plasma concentration ratios average 0.48 (range: 0.30–0.67) at trough levels, indicating moderate penetration . Retrospective studies (median treatment duration: 13 weeks) report cure rates of 79–84.8%, but adverse events (e.g., myelosuppression) occur in 51.5% of patients, necessitating therapeutic drug monitoring (TDM) . Experimental designs should incorporate prolonged dosing intervals (≥6 weeks) and monitor hematologic parameters.

Q. What are the primary mechanisms of this compound resistance in Gram-positive pathogens?

  • Methodological Answer : Resistance arises via 23S rRNA mutations (e.g., G2576T), ribosomal protein mutations (rplC, rplD), or acquisition of cfr (methyltransferase) and optrA (ABC transporter) genes . Surveillance requires PCR screening for optrA (plasmid-borne) and broth microdilution MIC testing. Molecular epidemiology studies should track horizontal gene transfer in Enterococcus and Staphylococcus .

Advanced Research Questions

Q. How can therapeutic drug monitoring (TDM) optimize this compound dosing in critically ill patients?

  • Methodological Answer : TDM targets trough concentrations (Cmin) ≥2 mg/L to avoid subtherapeutic exposure and Cmin <10 mg/L to mitigate toxicity. Linear regression models correlate Cmin with AUC24 (r²=0.85), enabling dose adjustments . Retrospective analyses show 30% of patients require dose modification due to interindividual variability, particularly with co-administered CYP450 inhibitors (e.g., omeprazole) .

Q. What molecular modeling strategies are used to design this compound analogues with enhanced activity against resistant strains?

  • Methodological Answer : Docking studies (e.g., ZMM-MVM software) optimize interactions with the 50S ribosomal subunit. Urea derivatives like compound 10f achieve MICs of 2 mg/mL against MRSA by forming hydrogen bonds with A2099 and G2505 residues . Analog synthesis involves modifying the oxazolidinone core (e.g., nitro group substitutions) to evade cfr-mediated methylation .

Q. How effective is this compound in multidrug-resistant tuberculosis (MDR-TB), and what dosing regimens minimize toxicity?

  • Methodological Answer : In MDR-TB trials (600 mg/day), culture conversion occurs at 7 weeks (median), with 73% treatment success . Dose reduction to 300 mg/day post-conversion reduces neuropathy incidence (9% vs. 34% at 600 mg) . Methodologies include delayed-start RCTs to isolate this compound's effect and vitamin B6 co-administration to mitigate hematologic toxicity .

Q. What experimental approaches quantify this compound's intrapulmonary penetration for pneumonia treatment?

  • Methodological Answer : Bronchoalveolar lavage (BAL) measures epithelial lining fluid (ELF) concentrations using urea dilution. At steady state, ELF/plasma ratios reach 8.8 (4-hour post-dose), with AUC/MIC >120 against S. pneumoniae . Pharmacokinetic models validate 600 mg twice daily dosing, achieving T>MIC of 100% over 12 hours .

Q. How do cost-effectiveness analyses inform this compound use in hospital-acquired pneumonia (HAP)?

  • Methodological Answer : Decision-analysis models compare this compound with vancomycin, incorporating hospital stay duration, mortality, and quality-adjusted life years (QALYs). This compound dominates when MRSA prevalence exceeds 24.1%, reducing costs by $3,478/patient via early oral switch . Sensitivity analyses must account for local resistance rates and ICU resource utilization .

Q. What methodologies detect and monitor serotonin toxicity during this compound therapy?

  • Methodological Answer : Modified Hunter Criteria diagnose serotonin toxicity via triad of neuromuscular hyperactivity, autonomic dysfunction, and altered mental status. Case-control studies identify risk with concurrent SSRIs (26/43 cases) . Monitoring includes daily neurologic exams and discontinuation protocols for QTc prolongation or seizures .

Q. Key Methodological Themes

  • Comparative Studies : Use RCTs with stratified randomization and ITT analysis .
  • PK/PD Modeling : Prioritize AUC/MIC targets over T>MIC for dose optimization .
  • Molecular Surveillance : Employ PCR and whole-genome sequencing to track optrA and cfr .
  • Adverse Event Mitigation : Implement TDM and vitamin B6 co-therapy in long-term regimens .

Properties

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZROVQLWOKYKF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5046489
Record name Linezolid
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Molecular Weight

337.35 g/mol
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Physical Description

Solid
Record name Linezolid
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Solubility

1.44e+00 g/L
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Mechanism of Action

Linezolid exerts its antibacterial effects by interfering with bacterial protein translation. It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction, thereby preventing bacteria from dividing. Point mutations in the bacterial 23S rRNA can lead to linezolid resistance, and the development of linezolid-resistant _Enterococcus faecium_ and _Staphylococcus aureus_ have been documented during its clinical use. As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens prior to use., Linezolid is a synthetic oxazolidinone anti-infective agent that is structurally unrelated to other anti-infectives commercially available in the US. In contrast to other anti-infectives that inhibit bacterial protein synthesis, linezolid acts early in translation by binding to a site on the bacterial 23S ribosomal RNA of the 50S subunit and preventing the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process., Linezolid acts via inhibition of protein synthesis. It bind to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex. This step is essential for the bacterial translation process., Linezolid is an oxazolidinone antibiotic that is increasingly used to treat drug-resistant, gram-positive pathogens. The mechanism of action is inhibition of bacterial protein synthesis. Optic and/or peripheral neuropathy and lactic acidosis are reported side effects, but the underlying pathophysiological mechanism has not been unravelled. Mitochondrial ultrastructure, mitochondrial respiratory chain enzyme activity /were studied/, and mitochondrial DNA (mtDNA) in muscle, liver, and kidney samples obtained from a patient who developed optic neuropathy, encephalopathy, skeletal myopathy, lactic acidosis, and renal failure after prolonged use of linezolid. In addition, mtDNA, respiratory chain enzyme activity, and protein amount in muscle and liver samples obtained from experimental animals that received linezolid or placebo /were evaluated/. In the patient, mitochondrial respiratory chain enzyme activity was decreased in affected tissues, without ultrastructural mitochondrial abnormalities and without mutations or depletion of mtDNA. In the experimental animals, linezolid induced a dose- and time-dependent decrease of the activity of respiratory chain complexes containing mtDNA-encoded subunits and a decreased amount of protein of these complexes, whereas the amount of mtDNA was normal. These results provide direct evidence that linezolid inhibits mitochondrial protein synthesis with potentially severe clinical consequences.
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Color/Form

White crystals from ethyl acetate and hexanes

CAS No.

165800-03-3
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Melting Point

181.5-182.5 °C
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Synthesis routes and methods

Procedure details

To a solution of (±)-glycidylacetamide (VIIIB, EXAMPLE 11, 0.1571 g, 1.365 mmol) in THF (1.63 ml) at −78° is added N-carbomethoxy-3-fluoro-4-morpholinylaniline (IX, PREPARATION 2, 0.4358 g, 1.71 mmol, 1.26 eq) and lithium t-butoxide (0.1267 g, 1.583 mmol, 1.16 eq). The reaction mixture is then stirred at 0 to 11° for 17.5 hrs at which point HPLC showes an 80% yield of (±)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (retention time=0.97 min; method B; Stationary phase: 4.6×250 mm Zorbax RX C-8 column; mobile phase: 650 ml acetonitrile, 1.85 ml triethylamine, 1.30 ml acetic acid, water sufficient to make 1000 ml; flow rate: 3.0 ml/min; UV detection at 254 nm). The title compound is isolated by means known to those skilled in the art.
Name
(±)-glycidylacetamide
Quantity
0.1571 g
Type
reactant
Reaction Step One
Quantity
0.4358 g
Type
reactant
Reaction Step One
Name
lithium t-butoxide
Quantity
0.1267 g
Type
reactant
Reaction Step One
Name
Quantity
1.63 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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